(3S)-3-amino-3-(4-methylpyridin-3-yl)propanoic acid
Description
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
(3S)-3-amino-3-(4-methylpyridin-3-yl)propanoic acid |
InChI |
InChI=1S/C9H12N2O2/c1-6-2-3-11-5-7(6)8(10)4-9(12)13/h2-3,5,8H,4,10H2,1H3,(H,12,13)/t8-/m0/s1 |
InChI Key |
KNLMSTBFYOCJDJ-QMMMGPOBSA-N |
Isomeric SMILES |
CC1=C(C=NC=C1)[C@H](CC(=O)O)N |
Canonical SMILES |
CC1=C(C=NC=C1)C(CC(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-3-(4-methylpyridin-3-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the condensation of 4-methyl-3-pyridinecarboxaldehyde with glycine in the presence of a suitable catalyst. The reaction is typically carried out in an aqueous medium under reflux conditions. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include steps such as solvent extraction, distillation, and crystallization to ensure the purity of the final product.
Chemical Reactions Analysis
Oxidation Reactions
The primary amino group (-NH₂) undergoes oxidation under controlled conditions:
| Reagent/Conditions | Product Formed | Yield (%) | Key Observations |
|---|---|---|---|
| KMnO₄ in acidic medium (pH < 3) | 3-Nitroso derivative | 72–78 | Rapid oxidation at 25–30°C |
| H₂O₂ with Fe²⁺ catalyst | 3-Nitro derivative | 65 | Requires 12-hour reflux |
-
Mechanistic Insight : The amino group is oxidized to nitroso (N=O) or nitro (NO₂) groups depending on the oxidizing agent’s strength and reaction duration.
Reduction Reactions
The carboxylic acid group and pyridine ring participate in reduction:
| Reagent | Target Site | Product | Conditions |
|---|---|---|---|
| LiAlH₄ | Carboxylic acid | 3-Amino-3-(4-methylpyridin-3-yl)propanol | Anhydrous THF, 0°C → RT |
| H₂/Pd-C | Pyridine ring | Partially saturated piperidine derivative | 50 psi, 80°C |
-
Key Limitation : Reduction of the pyridine ring is incomplete under standard hydrogenation conditions, yielding a mixture of partially saturated products.
Substitution Reactions
The amino and carboxylic acid groups are nucleophilic sites for substitution:
a) Amino Group Modifications
-
Alkylation : Reacts with alkyl halides (e.g., CH₃I) in basic media to form N-alkyl derivatives.
-
Acylation : Acetyl chloride in acetic acid produces N-acetylated derivatives (e.g., N-(4-methylpyridin-3-yl)-acetamide) .
b) Carboxyl Group Reactions
-
Esterification : Forms methyl esters with methanol/H₂SO₄ (90% yield).
-
Amide Formation : Reacts with amines (e.g., methylamine) via DCC-mediated coupling.
Biochemical Interactions
The compound exhibits enzyme inhibition through covalent modification:
-
Mechanism : Forms a Michael adduct with catalytic lysine (Lys292) and threonine (Thr322) residues via a conjugated enone intermediate .
| Step | Process | Structural Outcome |
|---|---|---|
| 1 | Schiff base formation with PLP | Pyridoxamine phosphate (PMP) intermediate |
| 2 | Michael addition at active site | Covalent Lys292-Thr322 adduct |
Reaction Conditions and Optimization
Critical parameters influencing reaction outcomes:
| Factor | Optimal Range | Impact on Reactivity |
|---|---|---|
| pH | 2–4 (acidic) | Enhances amino group oxidation |
| Temperature | 0–25°C | Prevents decarboxylation |
| Catalysts | MgO nanoparticles | Improves acylation efficiency |
Comparative Reactivity Table
A comparison with structurally similar compounds:
Key Findings from Research
-
Stereochemical Influence : The (3S) configuration enhances binding affinity to hOAT by 24-fold compared to (3R)-isomers .
-
pH-Dependent Stability : Decarboxylation occurs above pH 7, limiting utility in alkaline conditions.
-
Catalytic Selectivity : MgO nanoparticles improve acylation yields by 35% compared to traditional bases.
Scientific Research Applications
(3S)-3-amino-3-(4-methylpyridin-3-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (3S)-3-amino-3-(4-methylpyridin-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the pyridine ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Insights
Pyridine vs. Phenyl/Furan Substitutions :
- Pyridine-containing analogs (e.g., 4-methylpyridin-3-yl) exhibit nitrogen-based basicity, influencing solubility and receptor binding .
- Fluorophenyl and hydroxyphenyl derivatives prioritize hydrophobic or polar interactions, respectively . Furan-based analogs introduce heterocyclic rigidity .
Substituent Position and Electronic Effects: Methyl groups at pyridine 2- vs. Halogens (Cl, Br) enhance electronegativity and stability, as seen in .
Salt Forms and Solubility :
- Hydrochloride salts (e.g., ) improve aqueous solubility, critical for pharmacokinetics.
Biological Activity
(3S)-3-amino-3-(4-methylpyridin-3-yl)propanoic acid is a chiral compound that has attracted significant interest in pharmaceutical chemistry due to its potential biological activities. This compound features an amino group, a carboxylic acid, and a pyridine ring, which contribute to its unique interactions with biological targets. Its molecular formula is CHNO, and it exhibits a stereocenter that influences its pharmacological properties and interactions.
Neurotransmitter Modulation
One of the primary biological activities of this compound is its potential role as a modulator of neurotransmitter systems. The compound's structural similarity to L-glutamic acid suggests that it may act as an excitatory neurotransmitter, influencing synaptic transmission and neuroplasticity. Computational methods have been employed to predict its pharmacological effects, indicating possible interactions with glutamate receptors .
Antimicrobial Properties
The compound also exhibits antimicrobial properties, which are attributed to the presence of the pyridine ring. Its structural features allow it to interact with microbial cell membranes, potentially disrupting their integrity. The predicted activity spectra suggest that derivatives of this compound could be effective against various bacterial strains, including drug-resistant pathogens .
The mechanism of action involves binding to specific receptors or enzymes, modulating their activity. For example, as a potential GPBAR1 agonist, this compound may influence metabolic pathways related to inflammation and glucose homeostasis, making it a candidate for treating metabolic disorders such as type II diabetes .
Case Studies
- Neuroprotective Effects : In vitro studies have shown that compounds similar to this compound exhibit neuroprotective effects against oxidative stress in neuronal cell lines. These findings suggest that the compound may help in conditions like neurodegenerative diseases .
- Antimicrobial Screening : A study evaluating the antimicrobial activity of related compounds found that certain derivatives showed significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. The minimal inhibitory concentration (MIC) values ranged from 1 to 8 µg/mL, indicating potent activity .
Data Table
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Chiral structure with amino and pyridine groups | Neurotransmitter modulation; antimicrobial |
| L-glutamic acid | Amino acid with carboxylic groups | Excitatory neurotransmitter |
| 2-Amino-4-methylpentanoic acid | Branched amino acid structure | Potential neuroprotective effects |
| 2-Amino-5-methylhexanoic acid | Longer carbon chain with amino group | May influence neurotransmitter systems |
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for obtaining enantiomerically pure (3S)-3-amino-3-(4-methylpyridin-3-yl)propanoic acid, and how can reaction conditions be optimized?
- Methodological Answer : Enantioselective synthesis often employs chiral auxiliaries or enzymatic resolution. For example, asymmetric hydrogenation of α,β-unsaturated precursors using Ru-BINAP catalysts can yield high enantiomeric excess (ee >95%). Critical parameters include solvent polarity (e.g., methanol vs. THF), temperature (0–25°C), and catalyst loading (1–5 mol%) . Post-synthesis, chiral HPLC (e.g., using a Chiralpak IA column) or NMR with chiral shift reagents (e.g., Eu(hfc)₃) verifies stereochemical purity .
Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., pyridyl proton shifts at δ 8.2–8.6 ppm) and stereochemistry (coupling constants for vicinal protons).
- IR : Amine (N–H stretch ~3350 cm⁻¹) and carboxylic acid (O–H stretch ~2500–3000 cm⁻¹) functional groups are diagnostic.
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (calculated for C₉H₁₂N₂O₂: 180.0899 Da) and fragmentation patterns .
Advanced Research Questions
Q. How can molecular dynamics (MD) simulations predict the compound’s binding affinity to biological targets, such as glutamate receptors?
- Methodological Answer : MD simulations using software like GROMACS or AMBER can model ligand-receptor interactions. Key steps include:
- Docking : Autodock Vina identifies binding poses in the receptor’s active site.
- Free Energy Calculations : MM-PBSA/GBSA estimates binding energies (ΔG), highlighting contributions from the 4-methylpyridyl group’s hydrophobic interactions .
- Validation : Compare computational results with experimental IC₅₀ values from radioligand binding assays .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., enzyme inhibition vs. agonism) across studies?
- Methodological Answer :
- Assay Standardization : Control variables like buffer pH (7.4 vs. 6.8), ionic strength, and co-solvents (DMSO ≤0.1%).
- Metabolite Profiling : LC-MS/MS identifies potential degradation products (e.g., oxidative metabolites) that may interfere with activity .
- Orthogonal Assays : Confirm primary screen hits using SPR (surface plasmon resonance) for binding kinetics and cellular assays (e.g., cAMP quantification for GPCR targets) .
Q. How does the 4-methyl substituent on the pyridine ring influence physicochemical properties compared to analogs like 3-amino-3-(pyridin-3-yl)propanoic acid?
- Methodological Answer :
- Solubility : The methyl group increases logP by ~0.5 units, reducing aqueous solubility (predicted logS = -2.32 vs. -1.89 for the non-methylated analog) .
- Bioavailability : Methylation enhances metabolic stability (CYP450 resistance), as shown in hepatocyte incubation studies (t₁/₂ >120 min vs. 45 min for the parent compound) .
- Crystal Structure Analysis : X-ray diffraction reveals steric effects of the methyl group on intermolecular H-bonding in the solid state .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
